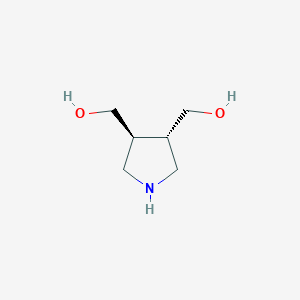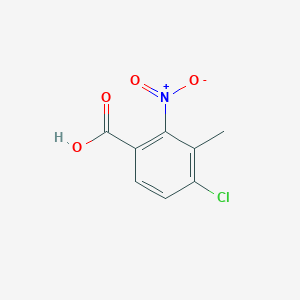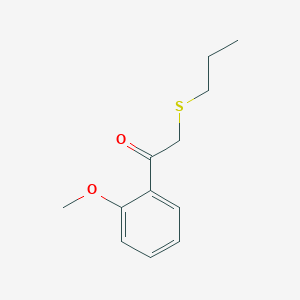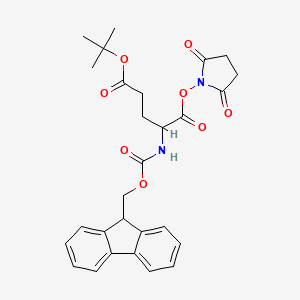
N-Fmoc-O5-tert-butyl-L-glutamic acid succinimido ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is a derivative of L-glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. This compound is known for its high purity and efficiency in introducing glutamic acid residues into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Glutamic Acid: The carboxyl group of L-glutamic acid is protected using tert-butyl ester.
Introduction of the Fluorenylmethoxycarbonyl Group: The amino group of the protected glutamic acid is then reacted with 9-fluorenylmethoxycarbonyl chloride to introduce the fluorenylmethoxycarbonyl group.
Formation of the N-Hydroxysuccinimide Ester: The final step involves the reaction of the fluorenylmethoxycarbonyl-protected glutamic acid tert-butyl ester with N-hydroxysuccinimide and a coupling reagent such as dicyclohexylcarbodiimide to form the N-hydroxysuccinimide ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines are commonly used as nucleophiles in the presence of a base.
Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal and trifluoroacetic acid for tert-butyl ester removal.
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Amino Acids: Resulting from deprotection reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides due to its efficiency in introducing glutamic acid residues.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
The compound exerts its effects primarily through the formation of amide bonds during peptide synthesis. The N-hydroxysuccinimide ester group reacts with amines to form stable amide bonds, while the fluorenylmethoxycarbonyl and tert-butyl ester groups protect the amino and carboxyl groups, respectively, during the synthesis process . The deprotection steps ensure that the final peptide product is free of protecting groups and ready for further applications .
Comparison with Similar Compounds
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid
- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid 5-tert-butyl ester N-hydroxysuccinimide ester is unique due to its combination of protecting groups and the reactive N-hydroxysuccinimide ester, which makes it highly efficient for peptide synthesis. The presence of both fluorenylmethoxycarbonyl and tert-butyl ester groups ensures selective protection and deprotection, allowing for precise control over the synthesis process .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXJIYSGLYYEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

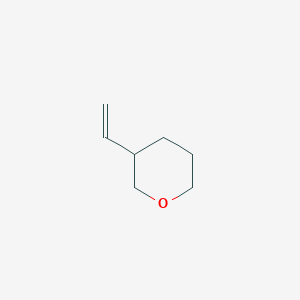


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
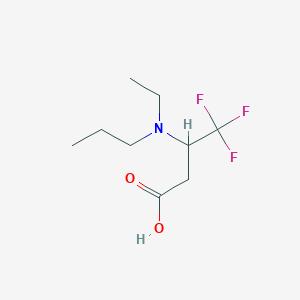
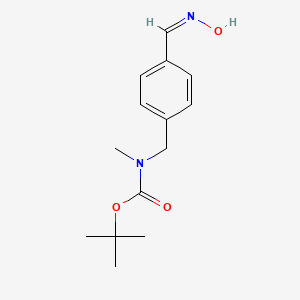
![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
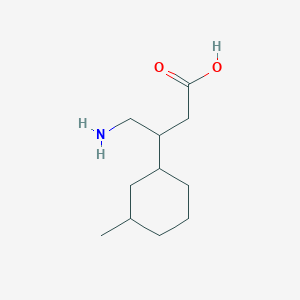
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

